molecular formula C14H13NO2 B072301 1-[4-(4-Aminophenoxy)phenyl]ethanone CAS No. 1215-98-1

1-[4-(4-Aminophenoxy)phenyl]ethanone

Cat. No.: B072301
CAS No.: 1215-98-1
M. Wt: 227.26 g/mol
InChI Key: LLPBSWDPJYOIRK-UHFFFAOYSA-N
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Description

1-[4-(4-Aminophenoxy)phenyl]ethanone, also known as this compound, is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Antimicrobial Activity :

    • Patel et al. (2011) synthesized derivatives of 1-[4-(4-Aminophenoxy)phenyl]ethanone and evaluated their antimicrobial activities against Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel, Nimavat, Vyas, & Patel, 2011).
    • In a similar study, Patel and Patel (2012) synthesized chalcone derivatives and assessed their antimicrobial properties (Patel & Patel, 2012).
  • Anti-Inflammatory Activity :

    • Singh et al. (2020) studied phenyl dimer compounds, including derivatives of this compound, for their anti-inflammatory activities in vivo using Wistar strain albino rats (Singh, Dowarah, Tewari, & Geiger, 2020).
  • Photoremovable Protecting Group for Carboxylic Acids :

  • Cancer Drug Targeting :

  • Corrosion Inhibition :

    • Hegazy et al. (2012) evaluated Schiff bases including 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone for their corrosion inhibition efficiency for carbon steel in hydrochloric acid (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).

Safety and Hazards

The safety information available indicates that “1-[4-(4-Aminophenoxy)phenyl]ethanone” may cause eye irritation and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

1-[4-(4-aminophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPBSWDPJYOIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80966655
Record name 1-[4-(4-Aminophenoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5228-15-9
Record name 1-[4-(4-Aminophenoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(4-(4-nitrophenoxy)phenyl)ethanone (9.0 g, 35.02 mmol), in methanol (50 mL) under nitrogen atmosphere, was added a solution of 10% palladium on charcoal (1.80 g, 20% by weight) in methanol (20 mL). The reaction mixture was evacuated and purged with hydrogen balloon and stirred at r.t for 6 h. After the completion of reaction as confirmed by TLC, the reaction mixture was brought under nitrogen atmosphere. The reaction mixture was filtered through celite. The filtrate was concentrated in vacuo to afford the title compound (7.90 g, 99%) as a solid.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-[4-(4-Aminophenoxy)phenyl]ethanone in the synthesis of antimicrobial compounds?

A1: this compound serves as a crucial building block in a multi-step synthesis of compounds with potential antimicrobial activity. [, , , ] It is first reacted with 4-nitrotoluene-2-sulfonyl chloride to yield N-(4-(4-acetylphenoxy)phenyl)-2-methyl-5-nitrobenzenesulfonamide. This intermediate is then further modified to introduce diverse chemical moieties, ultimately leading to a series of 2-methyl-5-nitro-N-(4-(3-substituted-phenoxy)phenyl)benzenesulfonamide derivatives.

Q2: What types of antimicrobial compounds have been synthesized using this compound as a starting material?

A2: Research has demonstrated the use of this compound in synthesizing 2-methyl-5-nitro-N-(4-(3-substituted-phenoxy)phenyl)benzenesulfonamide derivatives containing various heterocyclic rings, known for their potential biological activities. These include:

  • Tetrahydropyrimidine derivatives: [] These compounds were synthesized by condensing the intermediate chalcone derivatives with urea in the presence of dilute hydrochloric acid.
  • Benzothiazepine derivatives: [] These compounds were synthesized by reacting the intermediate chalcone derivatives with 2-aminobenzenethiol.
  • Dihydroisoxazole derivatives: [] These compounds were synthesized by reacting the intermediate chalcone derivatives with hydroxylamine hydrochloride.

Q3: What antimicrobial species have been tested against the synthesized compounds, and what were the results?

A3: The synthesized compounds were tested for their antimicrobial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. [, , , ] The specific results of these assays, such as minimum inhibitory concentrations (MIC), have not been detailed in the provided abstracts. Further investigation into the published articles is needed for a comprehensive understanding of the antimicrobial efficacy of these compounds.

Q4: How is this compound synthesized?

A4: this compound is synthesized by reacting 4-chloroaniline with 1-(4-hydroxyphenyl)ethanone. [, , , ] This reaction utilizes 1-naphthonic acid and copper metal as catalysts.

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